

Technische Anleitung zur Kristallstruktur von wasserfreiem Eisen(II)-fumarat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenfumarat

Cat. No.: B056393

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Kristallstruktur von wasserfreiem Eisen(II)-fumarat. Es umfasst kristallographische Daten, die aus der Pulver-Röntgendiffraktometrie (XRPD) gewonnen wurden, detaillierte experimentelle Protokolle und eine Zusammenfassung der Syntheseverfahren.

Zusammenfassung der kristallographischen Daten

Die Kristallstruktur von wasserfreiem Eisen(II)-fumarat wurde mittels Pulver-Röntgendiffraktometrie (XRPD) charakterisiert. Die Analyse der Beugungsdaten bestätigt die kristalline Natur der Verbindung.^{[1][2]} Die kristallographischen Daten stimmen mit der PDF-Karte 00-0062-1294 überein und sind in der folgenden Tabelle zusammengefasst.^{[3][4]}

Parameter	Wert
Kristallsystem	Monoklin
Raumgruppe	P2 ₁ /c
Gitterparameter	
a (Å)	9.876
b (Å)	6.543
c (Å)	7.234
β (°)	107.54
**Volumen der Einheitszelle (Å ³) **	445.6

Tabelle 1: Kristallographische Daten für wasserfreies Eisen(II)-fumarat, ermittelt durch Pulver-Röntgendiffraktometrie.

Molekülstruktur und Koordination

Obwohl eine vollständige Einkristall-Strukturanalyse in der öffentlich zugänglichen Literatur nicht verfügbar ist, deuten spektroskopische Daten und Modellierungen darauf hin, dass Eisen(II)-fumarat eine polymere Kettenstruktur bildet.[\[1\]](#) In dieser Struktur wird angenommen, dass die Eisen(II)-Ionen oktaedrisch von den Sauerstoffatomen der Carboxylatgruppen der Fumarat-Liganden koordiniert sind. Die Fumarat-Ionen fungieren als Brückenliganden und verbinden die Eisen(II)-Zentren zu ausgedehnten Ketten.

Experimentelle Protokolle

Synthese von wasserfreiem Eisen(II)-fumarat

Es wurden mehrere Verfahren zur Herstellung von kristallinem, wasserfreiem Eisen(II)-fumarat beschrieben. Nachfolgend sind zwei gängige Methoden zusammengefasst.

Methode 1: Fällung aus wässriger Lösung

Dieses Verfahren beruht auf der Reaktion eines wasserlöslichen Eisensalzes mit einem wasserlöslichen Fumaratsalz bei erhöhter Temperatur.[\[1\]](#)

- Herstellung der Reaktanden:
 - Lösung A: Auflösen von Eisensulfat (z. B. $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) in entgastem Wasser.
 - Lösung B: Auflösen von Natriumfumarat in heißem Wasser.
- Fällung: Die heißen Lösungen A und B werden langsam unter Rühren gemischt. Die Reaktionstemperatur sollte über 70 °C, vorzugsweise nahe dem Siedepunkt, gehalten werden, um die Bildung der wasserfreien Form zu gewährleisten.[\[1\]](#)
- Isolierung: Der resultierende rotbraune Niederschlag aus wasserfreiem Eisen(II)-fumarat wird heiß filtriert.
- Waschen und Trocknen: Der Filterkuchen wird mit heißem Wasser gewaschen, um Verunreinigungen zu entfernen, und anschließend bei 110 °C bis zur Gewichtskonstanz getrocknet.

Methode 2: Reaktion von Eisen(II)-hydroxid mit Fumarsäure

Dieses Verfahren erzeugt direkt feine Partikel von wasserfreiem Eisen(II)-fumarat.[\[1\]](#)

- Herstellung der Eisen(II)-hydroxid-Suspension: Eine luftfreie Suspension von Eisen(II)-hydroxid wird *in situ* durch Zugabe einer Natriumhydroxidlösung zu einer erhitzten Eisensulfatlösung unter einer Inertgasatmosphäre (z. B. Stickstoff) hergestellt.
- Reaktion: Fumarsäure, vorzugsweise in einem leichten Überschuss, wird portionsweise zu der heißen Eisen(II)-hydroxid-Suspension (über 70 °C) gegeben.
- Isolierung und Aufarbeitung: Das gebildete kristalline, wasserfreie Eisen(II)-fumarat wird von dem wässrigen Medium abgetrennt, mit heißem Wasser gewaschen und getrocknet.

Pulver-Röntgendiffraktometrie (XRPD)

Die Phasenreinheit und die kristallographischen Parameter von synthetisiertem wasserfreiem Eisen(II)-fumarat werden mittels XRPD überprüft.

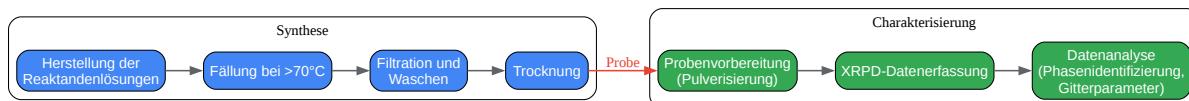
- Probenvorbereitung: Die getrocknete Probe aus wasserfreiem Eisen(II)-fumarat wird vorsichtig in einem Achatmörser pulverisiert, um eine homogene Partikelgröße zu

gewährleisten und eine bevorzugte Orientierung zu minimieren.

- Datenerfassung:
 - Gerät: Ein Standard-Pulverdiffraktometer mit Bragg-Brentano-Geometrie.
 - Strahlung: Cu-K α -Strahlung ($\lambda = 1,5406 \text{ \AA}$) wird üblicherweise verwendet.
 - Messbereich: Das Beugungsmuster wird typischerweise in einem 2θ -Bereich von 5° bis 70° aufgenommen.
 - Schrittweite und Zählzeit: Eine geeignete Schrittweite (z. B. $0,02^\circ$) und Zählzeit pro Schritt werden gewählt, um eine gute Signal-Rausch-Verhältnis zu erzielen.
- Datenanalyse:
 - Phasenidentifizierung: Die erhaltenen Beugungsmuster werden mit Referenzdaten aus Datenbanken wie der Powder Diffraction File (PDF) der International Centre for Diffraction Data (ICDD) verglichen. Für wasserfreies Eisen(II)-fumarat ist der relevante Eintrag die PDF-Karte 00-0062-1294.[3][4]
 - Gitterparameterverfeinerung: Die exakten Gitterparameter werden durch eine Le-Bail-Anpassung oder eine Rietveld-Verfeinerung der experimentellen Daten bestimmt.

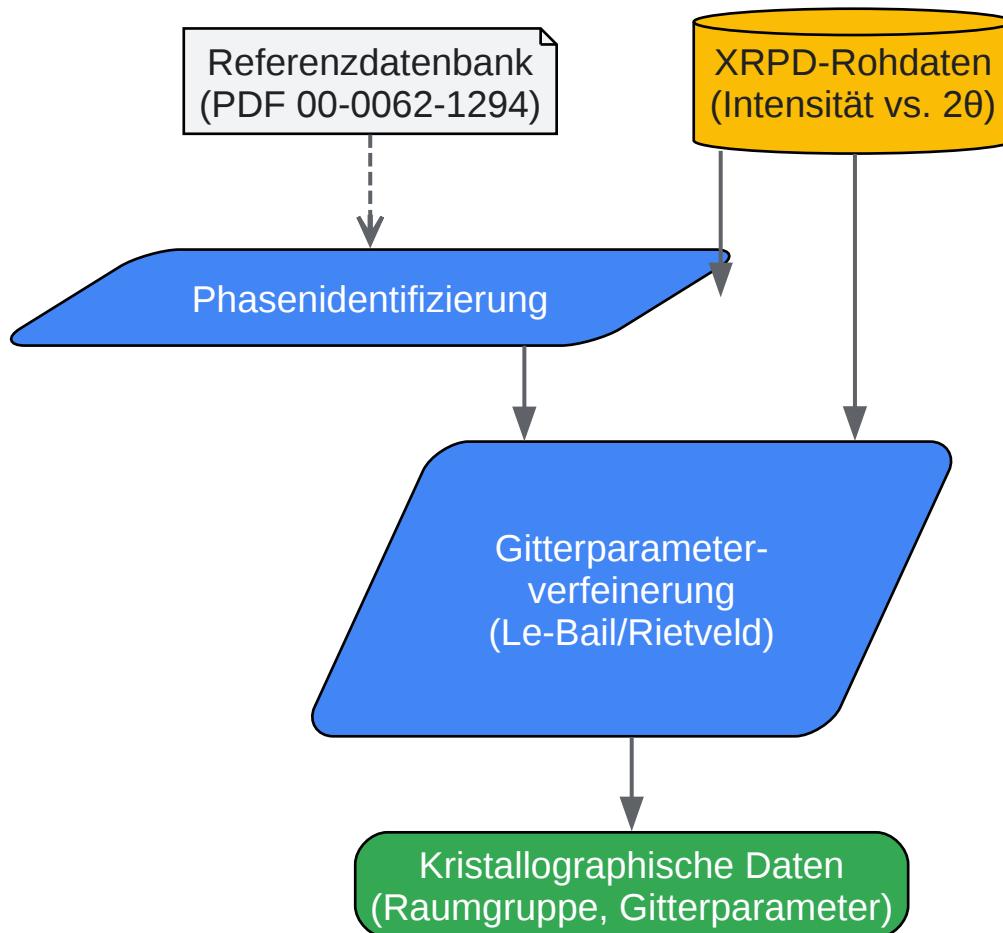
Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf für die Synthese und Charakterisierung von wasserfreiem Eisen(II)-fumarat.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und XRPD-Charakterisierung.



[Click to download full resolution via product page](#)

Abbildung 2: Logischer Ablauf der Analyse von Pulver-Röntgendiffraktometriedaten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technische Anleitung zur Kristallstruktur von wasserfreiem Eisen(II)-fumarat]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056393#kristallstruktur-von-wasserfreiem-eisenfumarat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com